molecular formula C20H33N6O8P B12806098 5'MeOValPO3(Bu)AZT CAS No. 133201-20-4

5'MeOValPO3(Bu)AZT

Cat. No.: B12806098
CAS No.: 133201-20-4
M. Wt: 516.5 g/mol
InChI Key: WEZIPBLKYBGHCI-QXGNLNRRSA-N
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Description

5’-Methoxyvalerylphosphonate(butyl)azidothymidine, commonly referred to as 5’MeOValPO3(Bu)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyvalerylphosphonate group aims to enhance its pharmacokinetic properties and reduce its toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine typically involves the derivatization of AZT at its 5’-O position. The process begins with the protection of the hydroxyl groups on AZT, followed by the introduction of the methoxyvalerylphosphonate group through a series of esterification and phosphorylation reactions. Common reagents used in these reactions include methoxyvaleryl chloride, phosphorous oxychloride, and butanol. The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyvalerylphosphonate(butyl)azidothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Methoxyvalerylphosphonate(butyl)azidothymidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex nucleoside analogs and as a reagent in studying nucleophilic substitution reactions.

    Biology: Employed in research on nucleoside analogs’ interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as an anti-HIV agent with improved pharmacokinetic properties and reduced toxicity compared to AZT.

    Industry: Utilized in the development of antiviral drugs and as a model compound for studying drug delivery systems .

Mechanism of Action

5’-Methoxyvalerylphosphonate(butyl)azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, thereby preventing the synthesis of viral DNA and inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine (AZT): The parent compound, widely used in HIV treatment.

    Stavudine (d4T): Another nucleoside analog reverse-transcriptase inhibitor with similar mechanisms of action.

    Abacavir (ABC): A nucleoside analog used in combination therapies for HIV.

Uniqueness

5’-Methoxyvalerylphosphonate(butyl)azidothymidine is unique due to its modified structure, which aims to enhance its pharmacokinetic properties and reduce toxicity. The addition of the methoxyvalerylphosphonate group improves its stability and bioavailability compared to AZT, making it a promising candidate for further development in antiviral therapies .

Properties

CAS No.

133201-20-4

Molecular Formula

C20H33N6O8P

Molecular Weight

516.5 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-butoxyphosphoryl]amino]-3-methylbutanoate

InChI

InChI=1S/C20H33N6O8P/c1-6-7-8-32-35(30,24-17(12(2)3)19(28)31-5)33-11-15-14(23-25-21)9-16(34-15)26-10-13(4)18(27)22-20(26)29/h10,12,14-17H,6-9,11H2,1-5H3,(H,24,30)(H,22,27,29)/t14-,15+,16+,17-,35?/m0/s1

InChI Key

WEZIPBLKYBGHCI-QXGNLNRRSA-N

Isomeric SMILES

CCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

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